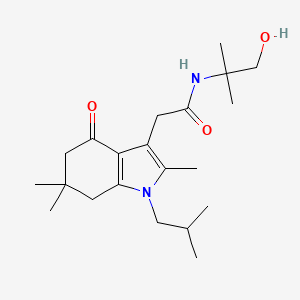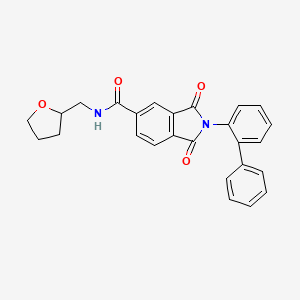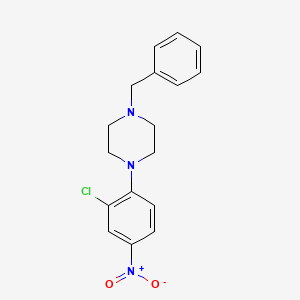![molecular formula C19H29N3O B4993818 1-methyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4993818.png)
1-methyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MMPI or Ro 31-8220, and it is a potent and selective inhibitor of protein kinase C (PKC).
Wirkmechanismus
MMPI works by inhibiting the activity of protein kinase C (1-methyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine), which is a family of enzymes that play a critical role in cell signaling pathways. This compound is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this compound, MMPI can disrupt these processes and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
MMPI has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells, prevent the formation of new blood vessels (angiogenesis), and inhibit the migration and invasion of cancer cells. MMPI has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MMPI is its potency and selectivity for 1-methyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine inhibition. This makes it a valuable tool for studying the role of this compound in various cellular processes. However, one of the limitations of MMPI is its potential toxicity, which can limit its use in vivo. Additionally, MMPI may have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on MMPI. One area of interest is the development of more potent and selective 1-methyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine inhibitors. Another area of interest is the use of MMPI in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, MMPI may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Further research is needed to fully understand the potential of MMPI in these areas.
Synthesemethoden
MMPI can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of 1-methylpiperazine with 3-methylbenzyl chloride, followed by the reaction with piperidine-4-carboxylic acid. The enzymatic synthesis method involves the use of a recombinant enzyme, which catalyzes the reaction between 1-methylpiperazine and 4-(3-methylbenzyl)-1-piperidinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
MMPI has been extensively studied for its potential applications in medical research. It has been shown to have significant anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. MMPI has also been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[1-[(3-methylphenyl)methyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-16-4-3-5-17(14-16)15-21-8-6-18(7-9-21)19(23)22-12-10-20(2)11-13-22/h3-5,14,18H,6-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYDNEZBTQZDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4993743.png)
![4-({6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}carbonyl)morpholine](/img/structure/B4993751.png)

![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4993771.png)

![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4993795.png)


![ethyl [2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4993804.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B4993826.png)

![4-(3-{[(4-chlorophenyl)(phenyl)methyl]amino}butyl)phenol](/img/structure/B4993843.png)

![N-(1-{1-[2-(3,4-difluorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4993848.png)